Comparative Enzyme Inhibition Kinetics: Alrestatin vs. Sorbinil in Human Brain Tissue
In a direct head-to-head comparison, alrestatin demonstrated a Ki value of 170-320 µM for human brain aldose reductase, whereas sorbinil exhibited a Ki of 150 µM for the same enzyme [1]. The inhibition by alrestatin was noncompetitive for both aldose reductase and hexonate dehydrogenase, with a slightly stronger effect on the latter (Ki: 52-250 µM) [1]. In contrast, sorbinil showed uncompetitive inhibition for aldose reductase and was far more potent against hexonate dehydrogenase (Ki: 5 µM) [1].
| Evidence Dimension | Inhibition constant (Ki) for human brain aldose reductase |
|---|---|
| Target Compound Data | 170-320 µM |
| Comparator Or Baseline | Sorbinil: 150 µM |
| Quantified Difference | Sorbinil is marginally more potent (1.1-2.1 fold) against aldose reductase, but alrestatin has a broader, less selective inhibition profile across related enzymes. |
| Conditions | Human brain tissue homogenates; assay measured reduction of DL-glyceraldehyde. |
Why This Matters
The distinct inhibition kinetics and selectivity profile of alrestatin inform researchers when a broader inhibition of the aldo-keto reductase superfamily is desired, or when a noncompetitive mechanism is required for specific experimental designs.
- [1] O'Brien MM, Schofield PJ, Edwards MR. Inhibition of human brain aldose reductase and hexonate dehydrogenase by alrestatin and sorbinil. J Neurochem. 1982 Sep;39(3):810-4. View Source
